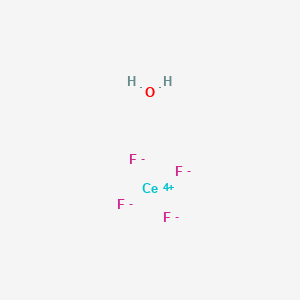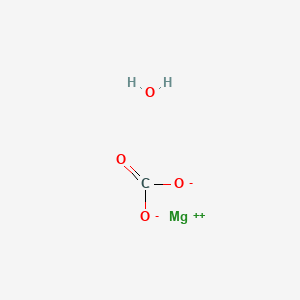
NICKEL(2+) CHROMATE(2-) HYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NICKEL(2+) CHROMATE(2-) HYDRATE is a coordination compound consisting of chromium, nickel, and oxygen atomsThe molecular formula for this compound is CrNiO4, and it is often referred to as nickel chromate or nickel chromium oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxido(dioxo)chromium;nickel(2+);hydrate typically involves the reaction of chromium trioxide with nickel(II) nitrate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows: [ \text{CrO}_3 + \text{Ni(NO}_3\text{)}_2 \rightarrow \text{CrNiO}_4 ]
Industrial Production Methods: In industrial settings, the production of dioxido(dioxo)chromium;nickel(2+);hydrate involves large-scale reactions using high-purity starting materials. The process includes steps such as dissolution, precipitation, filtration, and drying to obtain the final product. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: NICKEL(2+) CHROMATE(2-) HYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: Ligand exchange reactions can occur, where the oxygen atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: The major products include higher oxidation state compounds of chromium and nickel.
Reduction: The products are lower oxidation state compounds, such as chromium(III) and nickel(I) complexes.
Substitution: The products depend on the nature of the substituting ligands.
Scientific Research Applications
NICKEL(2+) CHROMATE(2-) HYDRATE has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments, coatings, and corrosion-resistant materials.
Mechanism of Action
The mechanism of action of dioxido(dioxo)chromium;nickel(2+);hydrate involves its ability to participate in redox reactions. The compound can transfer electrons to or from other molecules, thereby altering their oxidation states. This redox activity is crucial for its catalytic and antimicrobial properties. The molecular targets include various enzymes and cellular components that are sensitive to changes in oxidation state .
Comparison with Similar Compounds
Nickel chromate (VI): Similar in composition but differs in oxidation state.
Nickel chromite: Another chromium-nickel oxide compound with different structural properties.
Chromic acid, nickel(2+) salt: A related compound with distinct chemical behavior.
Uniqueness: NICKEL(2+) CHROMATE(2-) HYDRATE is unique due to its specific coordination environment and redox properties.
Properties
IUPAC Name |
dioxido(dioxo)chromium;nickel(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Ni.H2O.4O/h;;1H2;;;;/q;+2;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYIDLOYOXOHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Cr](=O)(=O)[O-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2NiO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)












